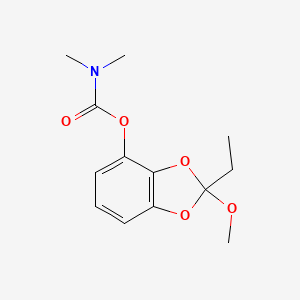![molecular formula C11H16N4OS B14587126 6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide CAS No. 61280-12-4](/img/structure/B14587126.png)
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide is a chemical compound that features a pyrazine ring substituted with a pyrrolidine moiety and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide typically involves the reaction of pyrazine derivatives with pyrrolidine and thiocarbonyl compounds. One common method includes the nucleophilic substitution reaction where a pyrazine derivative reacts with 2-(Pyrrolidin-1-yl)ethanol under basic conditions to form the intermediate, which is then treated with thiocarbonyl reagents to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to amines.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide involves its interaction with specific molecular targets. The pyrrolidine moiety can interact with biological receptors, while the carbothioamide group can form covalent bonds with nucleophilic sites in proteins. This dual interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyrazine derivatives: Compounds such as pyrazinamide and pyrazine-2-carboxamide.
Uniqueness
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide is unique due to the combination of the pyrrolidine and pyrazine rings with a carbothioamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61280-12-4 |
|---|---|
Molecular Formula |
C11H16N4OS |
Molecular Weight |
252.34 g/mol |
IUPAC Name |
6-(2-pyrrolidin-1-ylethoxy)pyrazine-2-carbothioamide |
InChI |
InChI=1S/C11H16N4OS/c12-11(17)9-7-13-8-10(14-9)16-6-5-15-3-1-2-4-15/h7-8H,1-6H2,(H2,12,17) |
InChI Key |
PRHNMGJBUDSAHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=NC(=CN=C2)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


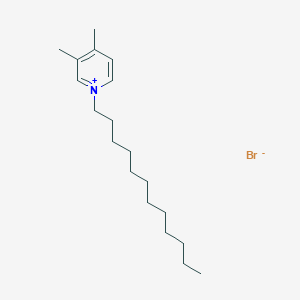


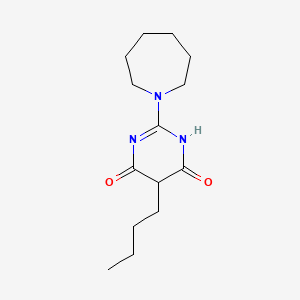
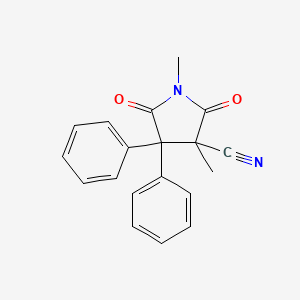
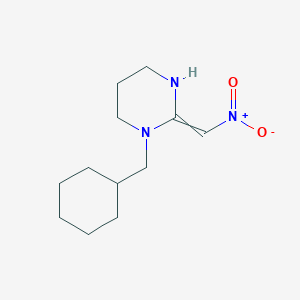

![2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol](/img/structure/B14587089.png)
![Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate](/img/structure/B14587092.png)
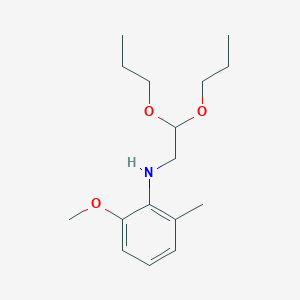
![2,2',3,3',5,5',6,6'-Octachloro-4,4'-bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14587108.png)
![3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14587122.png)

